![molecular formula C14H12BrN5 B7454682 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline, also known as BPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. BPTM is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of protein synthesis by targeting the ribosome. 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been shown to bind to the 50S subunit of the ribosome, which is responsible for the peptidyl transferase activity. This binding leads to the inhibition of protein synthesis and ultimately results in the death of cancer cells or fungi.
Biochemical and Physiological Effects:
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been shown to exhibit cytotoxic effects on cancer cells and antifungal activity against fungi. In addition, 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been reported to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been reported to have low toxicity in normal cells, which is a desirable property for potential therapeutic applications.
实验室实验的优点和局限性
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has several advantages for lab experiments, including its relatively simple synthesis and its potential use as a fluorescent probe for the detection of metal ions. However, the compound has some limitations, including its low solubility in water and its potential toxicity to normal cells at high concentrations. These limitations should be taken into consideration when designing experiments using 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline.
未来方向
There are several future directions for research on 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline in more detail, including the identification of its specific binding sites on the ribosome. In addition, further studies are needed to evaluate the potential therapeutic applications of 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline, including its efficacy and toxicity in animal models. Finally, the development of new derivatives of 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline with improved properties and activity is an area of interest for future research.
合成方法
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline can be synthesized using various methods, including the reaction of 4-bromoaniline with phenyl isocyanate followed by the reaction with sodium azide and copper(I) iodide. Another method involves the reaction of 4-bromoaniline with 5-phenyltetrazole-1-carboxylic acid, followed by the reduction with sodium borohydride. The synthesis of 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline using these methods has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学研究应用
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has also been reported to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. In addition, 4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-11-6-8-12(9-7-11)16-10-14-17-18-19-20(14)13-4-2-1-3-5-13/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQWPDHOWHXFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

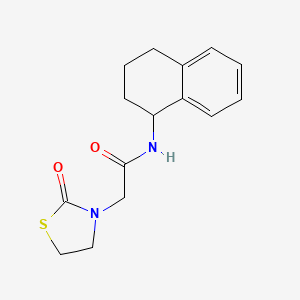
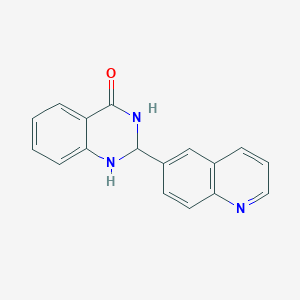
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
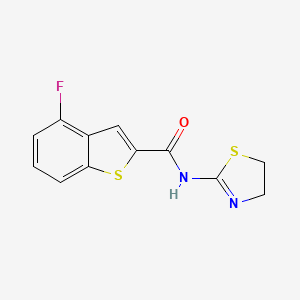
![3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)
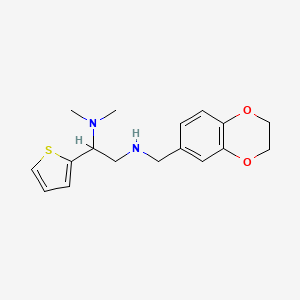
![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
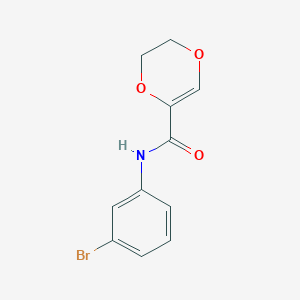
![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)